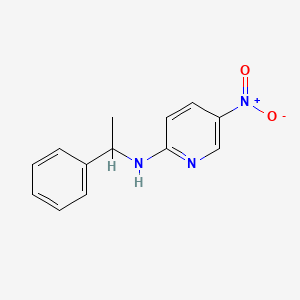![molecular formula C14H11NO B13385031 4-[(3-Methoxyphenyl)ethynyl]pyridine CAS No. 918540-90-6](/img/structure/B13385031.png)
4-[(3-Methoxyphenyl)ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Methoxyphenyl)ethynyl]pyridine is an organic compound with the molecular formula C14H11NO. It is a derivative of pyridine, characterized by the presence of a methoxyphenyl group attached to the ethynyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)ethynyl]pyridine typically involves the reaction of 5-[(4-methoxyphenyl)ethynyl]pyridine-2-amine with 2-hydroxy-5-[(4-nitrophenyl)ethynyl]benzaldehyde. This reaction is carried out under controlled conditions to ensure high yield and purity . The reaction mixture is usually refluxed in an anaerobic environment for about 12 hours, and the completion of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Methoxyphenyl)ethynyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Applications De Recherche Scientifique
4-[(3-Methoxyphenyl)ethynyl]pyridine has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-[(3-Methoxyphenyl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as a ligand, it facilitates electron transfer processes and stabilizes metal complexes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: Similar in structure but with a bromine atom instead of a methoxy group.
4-[(4-Nitrophenyl)ethynyl]pyridine: Contains a nitro group, which alters its chemical properties and reactivity.
Uniqueness
4-[(3-Methoxyphenyl)ethynyl]pyridine is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the synthesis of photochemical and electrochemical devices .
Propriétés
Numéro CAS |
918540-90-6 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-[2-(3-methoxyphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C14H11NO/c1-16-14-4-2-3-13(11-14)6-5-12-7-9-15-10-8-12/h2-4,7-11H,1H3 |
Clé InChI |
MSYMFWVACZNBID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C#CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B13384952.png)
![[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13384957.png)
![Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13384965.png)

![methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B13384975.png)
![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)
![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)

![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)



![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
